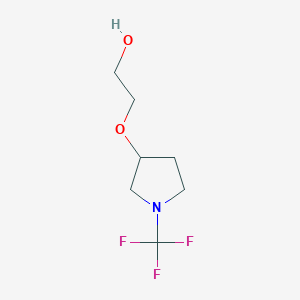
2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by the ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the ethoxy group can modulate its solubility and bioavailability . The pyrrolidine ring provides structural rigidity and contributes to the overall three-dimensional shape of the molecule, which is crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a building block for many bioactive compounds.
Trifluoromethylpyrrolidine: A derivative with a trifluoromethyl group, similar to the compound .
Ethoxyethanol: A compound with an ethoxy group, similar to the ethoxy group in 2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol.
Uniqueness
This compound is unique due to the combination of its trifluoromethyl group, pyrrolidine ring, and ethoxy group. This combination imparts distinct physicochemical properties, such as enhanced stability, solubility, and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H12F3NO2 |
|---|---|
Peso molecular |
199.17 g/mol |
Nombre IUPAC |
2-[1-(trifluoromethyl)pyrrolidin-3-yl]oxyethanol |
InChI |
InChI=1S/C7H12F3NO2/c8-7(9,10)11-2-1-6(5-11)13-4-3-12/h6,12H,1-5H2 |
Clave InChI |
MZWAPVNFADCKSA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1OCCO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)
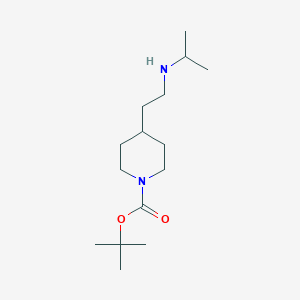
![1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene](/img/structure/B13951608.png)
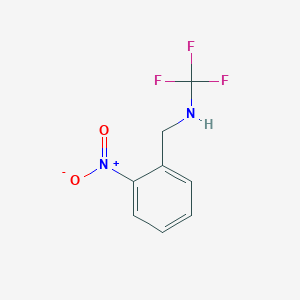
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanone](/img/structure/B13951613.png)
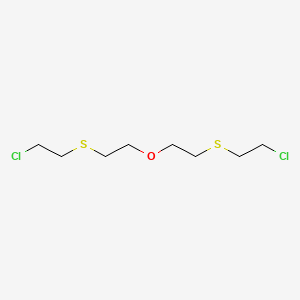
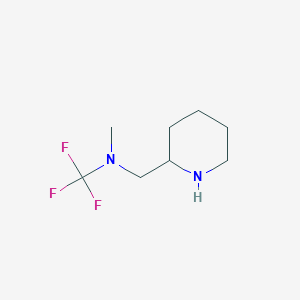


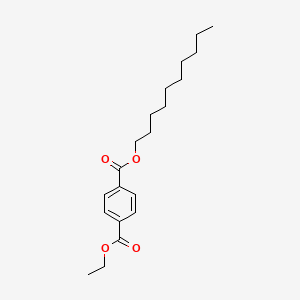
![2-[(2-Methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13951647.png)
![methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B13951652.png)
![5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13951658.png)
